molecular formula C5H10N4 B13248888 Methyl[2-(2H-1,2,3-triazol-2-yl)ethyl]amine

Methyl[2-(2H-1,2,3-triazol-2-yl)ethyl]amine

Cat. No.: B13248888
M. Wt: 126.16 g/mol
InChI Key: JQDDJZCXWLHBMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl[2-(2H-1,2,3-triazol-2-yl)ethyl]amine is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[2-(2H-1,2,3-triazol-2-yl)ethyl]amine typically involves the reaction of azides with alkynes through a process known as the Huisgen cycloaddition or “click chemistry.” This reaction is highly efficient and can be carried out under mild conditions, often using copper(I) as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl[2-(2H-1,2,3-triazol-2-yl)ethyl]amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amines .

Scientific Research Applications

Methyl[2-(2H-1,2,3-triazol-2-yl)ethyl]amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl[2-(2H-1,2,3-triazol-2-yl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form stable complexes with metal ions, which can inhibit or activate certain biochemical pathways. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl[2-(2H-1,2,3-triazol-2-yl)ethyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and form stable complexes with metal ions makes it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C5H10N4

Molecular Weight

126.16 g/mol

IUPAC Name

N-methyl-2-(triazol-2-yl)ethanamine

InChI

InChI=1S/C5H10N4/c1-6-4-5-9-7-2-3-8-9/h2-3,6H,4-5H2,1H3

InChI Key

JQDDJZCXWLHBMK-UHFFFAOYSA-N

Canonical SMILES

CNCCN1N=CC=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.